N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene ring with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as acyl chlorides or anhydrides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the phenylamino group, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: A selective inhibitor of class III receptor tyrosine kinase subfamily.
N-[5-(phenylamino)-2,4-pentadienylidene]aniline: Known for its use in dye synthesis and as a precursor for other organic compounds.
Uniqueness
N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide stands out due to its unique combination of a benzothiophene ring and an aniline derivative, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-anilinophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c24-21(20-19-9-5-4-6-15(19)14-25-20)23-18-12-10-17(11-13-18)22-16-7-2-1-3-8-16/h1-3,7-8,10-14,22H,4-6,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPSBQNVAZDBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.